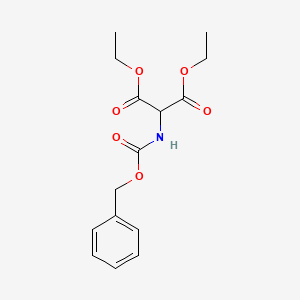

Diethyl 2-(benzyloxycarbonylamino)malonate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(phenylmethoxycarbonylamino)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-3-20-13(17)12(14(18)21-4-2)16-15(19)22-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUPWPSMWSKJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293518 | |

| Record name | Diethyl {[(benzyloxy)carbonyl]amino}propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3005-66-1 | |

| Record name | 3005-66-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl {[(benzyloxy)carbonyl]amino}propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 2 Benzyloxycarbonylamino Malonate and Its Functionalized Derivatives

Adaptations of the Classical Malonic Ester Synthesis

The classical malonic ester synthesis provides a powerful framework for carbon-carbon bond formation at the α-position of a malonic ester. This fundamental reactivity can be adapted for Diethyl 2-(benzyloxycarbonylamino)malonate, which retains the key acidic proton, enabling the synthesis of a wide array of α-substituted amino acid precursors.

Alkylation Reactions via Enolate Intermediates with Various Electrophiles

The hydrogen atom on the central carbon of this compound is acidic (pKa ≈ 13) due to the resonance stabilization provided by the two adjacent carbonyl groups of the diethyl ester functions. libretexts.orglibretexts.org This acidity allows for its deprotonation by a suitable base, such as sodium ethoxide or lithium diisopropylamide (LDA), to form a nucleophilic enolate. This enolate can then react with various electrophiles, primarily alkyl halides, in an SN2 reaction to form a new carbon-carbon bond. libretexts.org

Microwave-assisted alkylation under phase transfer catalysis conditions has also been shown to be an effective method for the benzylation of similar 1,3-dicarbonyl compounds, suggesting a potential route for efficient synthesis. researchgate.net

Table 1: Representative Alkylation Conditions for Malonic Esters

| Electrophile (R-X) | Base | Solvent | Conditions | Product Type |

| Alkyl Halide (Primary) | Sodium Ethoxide | Ethanol | Reflux | Mono-alkylated malonate |

| Benzyl (B1604629) Chloride | TEBAC (catalyst) | Dichloromethane/Water | Microwave | Benzylated malonate |

| 1,4-Dibromobutane | Sodium Ethoxide (2 equiv.) | Ethanol | Reflux | Cyclopentanecarboxylic acid derivative |

| 1,6-Dichlorohexane | Potash, Phase Transfer Catalyst | Cyclohexane | Boiling | 6-chlorohexyl diethyl malonate |

This table is illustrative of general malonic ester alkylation conditions, which are applicable to this compound.

Acylation Strategies for β-Keto Ester Formation

Beyond alkylation, the enolate of this compound can undergo acylation to introduce an acyl group, forming a substituted β-keto ester. This transformation is a key step in the synthesis of more complex molecular architectures. The reaction typically involves treating the enolate with an acylating agent, such as an acyl chloride or an acid anhydride. lookchem.comnih.gov

A significant challenge in the acylation of malonic esters is that the acylated product is often more acidic than the starting material, which can complicate the reaction stoichiometry. lookchem.com One effective method to overcome this involves using magnesium chloride with a tertiary amine base like triethylamine (B128534). In this procedure, MgCl₂ acts as a Lewis acid, enhancing the acidity of the malonate and facilitating clean C-acylation in high yields. lookchem.com In the absence of the magnesium salt, reactions with strong bases like triethylamine can lead to undesired O-acylation. lookchem.com The use of mixed carbonic-carboxylic anhydrides has also been reported as a mild and effective method for acylating malonate carbanions. orgsyn.org

Table 2: Acylation of Malonic Esters with Acyl Chlorides

| Carbon Acid | Acyl Chloride | Base (2 equiv.) | Additive | Solvent | Product |

| Diethyl Malonate | Acetyl Chloride | Triethylamine | MgCl₂ | Acetonitrile | Diethyl Acetylmalonate |

| Diethyl Malonate | Benzoyl Chloride | Triethylamine | MgCl₂ | Acetonitrile | Diethyl Benzoylmalonate |

| Ethyl Acetoacetate | Propionyl Chloride | Pyridine | MgCl₂ | Acetonitrile | Ethyl 2-Acetyl-3-oxopentanoate |

Data adapted from a study on MgCl₂-mediated acylation, applicable to N-protected aminomalonates. lookchem.com

Strategic Routes from Aminomalonate Precursors

A more direct approach to synthesizing the title compound and its derivatives involves starting with a precursor that already contains the crucial amino group at the α-position. Diethyl 2-aminomalonate (DEAM) is the key intermediate for these strategies.

Protection of the Amino Group in Diethyl 2-Aminomalonate (DEAM)

The most common and direct synthesis of this compound involves the protection of the primary amino group of Diethyl 2-aminomalonate (DEAM). nih.gov DEAM itself is typically prepared via the catalytic hydrogenation of diethyl oximinomalonate (from nitrosation of diethyl malonate) and is often handled as its more stable hydrochloride salt. orgsyn.orgwikipedia.org

The protection reaction involves treating DEAM or its hydrochloride salt with a benzyloxycarbonylating agent, most commonly benzyl chloroformate (Cbz-Cl), in the presence of a base. The base, such as sodium bicarbonate or an organic amine, serves to neutralize the hydrochloric acid formed during the reaction. This standard N-protection procedure is highly efficient and provides the target compound directly.

Derivatization from Related N-Acylaminomalonates

Functionalized derivatives can also be accessed by starting with other N-acylated aminomalonates, such as the commercially available Diethyl acetamidomalonate. This compound can be synthesized by acetylating DEAM. wikipedia.org While the acetyl group is a common protecting group, the benzyloxycarbonyl (Cbz) group is particularly useful because it can be selectively removed by catalytic hydrogenolysis, a mild condition that often leaves other functional groups intact. Therefore, synthetic strategies may involve using the more robust acetamidomalonate for initial alkylation or acylation steps, followed by deprotection and re-protection with the Cbz group to facilitate subsequent transformations.

Chemo- and Regioselective Synthesis Approaches for Substituted Diethyl 2-(benzyloxycarbonylamino)malonates

Achieving chemo- and regioselectivity is paramount when synthesizing substituted derivatives of this compound. The molecule possesses multiple reactive sites, including the α-carbon, the ester carbonyls, and the Cbz protecting group.

Chemoselectivity: The primary chemoselective reaction is the alkylation or acylation at the α-carbon. The use of specific base and solvent systems, such as NaH in THF or MgCl₂/triethylamine, ensures that the reaction occurs at the carbon atom (C-alkylation/acylation) rather than at the oxygen atoms of the carbonyl groups (O-alkylation/acylation). lookchem.com Another key aspect of chemoselectivity involves the orthogonal nature of the protecting group. The Cbz group is labile to hydrogenolysis, while the ethyl esters are stable under these conditions but can be hydrolyzed under acidic or basic conditions. This allows for selective manipulation of different parts of the molecule.

Regioselectivity: Regioselectivity becomes critical when using unsymmetrical electrophiles or when modifying the Cbz group. For instance, in the alkylation with an electrophile containing multiple reactive sites, reaction conditions can be tuned to favor attack at the desired position. For arylations of malonates, copper-catalyzed cross-coupling reactions with aryl halides have been developed, allowing for the introduction of substituted aryl groups at the α-position with high regioselectivity. researchgate.net Microwave-assisted protocols using a Cu(OTf)₂ catalyst and a picolinic acid ligand have proven effective for this transformation. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact and enhance process safety and efficiency. In the context of this compound synthesis, this translates to the exploration of alternative energy sources, solvent-free reaction conditions, and the use of catalysts that are both highly efficient and environmentally benign.

The use of organic solvents in chemical synthesis contributes significantly to environmental pollution and poses safety risks. Therefore, the development of solvent-free synthetic methods is a primary goal of green chemistry. ijret.orgosti.gov Microwave irradiation has emerged as a powerful tool in this endeavor, often accelerating reaction rates and improving yields, sometimes even in the absence of a solvent. arabjchem.orgresearchgate.netscirp.org

Microwave-assisted synthesis has been shown to be effective for the α-arylation of diethyl malonate, significantly reducing reaction times compared to conventional heating. arabjchem.orgresearchgate.netdoi.org In a typical procedure, a mixture of an aryl halide, diethyl malonate, a copper catalyst, a ligand, and a base are irradiated in a microwave reactor. arabjchem.orgresearchgate.net This approach could potentially be adapted for the N-acylation of diethyl aminomalonate with benzyl chloroformate. The selective heating of polar reactants by microwaves could lead to a rapid and efficient synthesis. orgsyn.org

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches for this compound

| Parameter | Conventional Method | Proposed Green Method |

| Solvent | Often uses Dimethylformamide (DMF) or other high-boiling polar aprotic solvents | Solvent-free or use of green solvents (e.g., water, ethanol) |

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation |

| Reaction Time | Hours to days | Minutes to hours osti.govarabjchem.orgresearchgate.net |

| Work-up | Often involves tedious liquid-liquid extraction and extensive purification | Simplified work-up, potentially direct isolation of the product osti.gov |

| Catalyst | Stoichiometric amounts of base | Catalytic amounts of a reusable catalyst |

It is important to note that the decarboxylation of malonic acid derivatives has also been achieved under solvent- and catalyst-free microwave-assisted conditions, highlighting the potential of this technology for various transformations in malonate chemistry. scirp.org

Biocatalysis and transition-metal catalysis offer elegant solutions for selective and efficient chemical transformations, aligning well with the tenets of green chemistry. unimi.it

Biocatalytic Methods:

Enzymes are highly specific and efficient catalysts that operate under mild conditions, typically in aqueous environments. unimi.it While specific biocatalytic routes for the synthesis of this compound are not extensively documented, the general applicability of enzymes to malonate derivatives suggests potential avenues for exploration. For instance, lipases could potentially be employed for the selective acylation of diethyl aminomalonate with a benzyl-based acyl donor. The high chemo- and regioselectivity of enzymes could circumvent the need for protecting groups and reduce the formation of byproducts.

Transition-Metal Catalyzed Methods:

Transition-metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While some traditional methods for malonate synthesis involve transition metals, modern approaches focus on developing more sustainable catalytic systems.

A transition-metal-free decarboxylative coupling process has been developed for the preparation of α-amino acid esters from dimethyl malonate, which could be conceptually applied to the synthesis of functionalized derivatives of this compound. nih.gov This method utilizes inexpensive and readily available catalysts and oxidants.

Furthermore, the carbonylation of ethyl chloroacetate (B1199739) to diethyl malonate can be achieved using cobalt or palladium-based catalysts under relatively mild conditions. google.comresearchgate.net Research in this area aims to improve catalyst recyclability and reduce the use of high-pressure carbon monoxide. The use of solid acid catalysts like 12-tungstophosphoric acid in the esterification step of malonate synthesis also represents a greener alternative to traditional mineral acids, as it can be recycled and reduces the generation of acidic wastewater. google.com

The synthesis of diethyl 2-(2-chloronicotinoyl)malonate, an important intermediate for anticancer drugs, has been optimized, showcasing the importance of developing efficient routes for functionalized malonates. scispace.com Modified zirconia catalysts have also been investigated for the transesterification of diethyl malonate, demonstrating the potential of heterogeneous catalysts in these transformations. researchgate.net

Table 2: Overview of Potential Catalytic Methods for this compound Synthesis

| Catalytic Method | Catalyst Type | Potential Advantages |

| Biocatalysis | Enzymes (e.g., Lipases) | High selectivity, mild reaction conditions, aqueous media, reduced waste unimi.it |

| Transition-Metal Catalysis | Palladium, Copper, Cobalt complexes | High efficiency, good functional group tolerance, potential for asymmetric synthesis arabjchem.orgresearchgate.netgoogle.com |

| Heterogeneous Catalysis | Modified Zirconia, Solid Acids | Catalyst recyclability, simplified product purification, continuous flow processes google.comresearchgate.net |

Reactivity Profiles and Transformational Pathways of Diethyl 2 Benzyloxycarbonylamino Malonate

Nucleophilic Reactivity of the Activated Methylene (B1212753) Group

The core reactivity of diethyl 2-(benzyloxycarbonylamino)malonate stems from the acidic nature of the methylene proton. The electron-withdrawing character of the adjacent carbonyl groups of the esters delocalizes the negative charge of the conjugate base, thereby stabilizing the resulting carbanion.

Generation and Reactions of Stabilized Carbanions

The stabilized carbanion of this compound is typically generated in situ through the action of a suitable base. The choice of base is crucial and is often tailored to the specific reaction conditions and the electrophile. Common bases employed include sodium ethoxide, sodium hydride, and various amine bases. Once formed, this nucleophilic carbanion can react with a wide range of electrophiles.

One of the most fundamental reactions of this stabilized carbanion is alkylation . In this process, the carbanion displaces a leaving group from an alkyl halide in an SN2 reaction, leading to the formation of a new carbon-carbon bond at the α-position. This reaction is a cornerstone of the malonic ester synthesis, which allows for the preparation of substituted carboxylic acids. wikipedia.org

The general scheme for the generation of the carbanion and its subsequent alkylation is as follows:

| Step | Description | General Reaction |

|---|---|---|

| 1 | Deprotonation with a base to form the stabilized carbanion. | CbzNHCH(COOEt)₂ + Base → [CbzNHC(COOEt)₂]⁻ + Base-H⁺ |

| 2 | Nucleophilic attack of the carbanion on an alkyl halide (R-X). | [CbzNHC(COOEt)₂]⁻ + R-X → CbzNHCR(COOEt)₂ + X⁻ |

Michael Addition Reactions with α,β-Unsaturated Systems

The stabilized carbanion derived from this compound is a soft nucleophile, making it an excellent candidate for Michael addition reactions. masterorganicchemistry.com In this conjugate addition, the carbanion adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. libretexts.orgencyclopedia.pub This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives. nih.gov

The reaction is typically catalyzed by a base, which generates the nucleophilic enolate. A wide range of Michael acceptors can be employed, including α,β-unsaturated ketones, esters, nitriles, and nitro compounds. nih.govresearchgate.net

Table 1: Examples of Michael Addition Reactions with Diethyl Malonate Derivatives

| Michael Donor | Michael Acceptor | Base/Catalyst | Product | Reference |

| Diethyl malonate | Chalcone | 1,2-diphenylethanediamine | Diethyl 2-(1,3-diphenyl-3-oxopropyl)malonate | researchgate.net |

| Diethyl malonate | β-Nitrostyrene | Thiourea (B124793) derivative | Diethyl 2-(2-nitro-1-phenylethyl)malonate | nih.gov |

| Diethyl malonate | Diethyl fumarate | - | Diethyl 2,3-dicarboxybutanedioate | masterorganicchemistry.com |

Mannich-Type Reactions with Imines and Aldimines

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, with formaldehyde (B43269) and a primary or secondary amine or ammonia. A more modern variation, the Mannich-type reaction, utilizes pre-formed imines or iminium salts as the electrophile. The stabilized carbanion of this compound can act as the nucleophile in these reactions, attacking the electrophilic carbon of the imine to form β-amino dicarbonyl compounds. chemistryviews.orgnih.gov These products are valuable precursors for the synthesis of β-amino acids and other nitrogen-containing molecules. thermofisher.com

Bifunctional catalysts, such as those derived from cinchona alkaloids, have been shown to be effective in promoting enantioselective Mannich reactions of malonates with N-Boc protected imines. chemistryviews.org

Knoevenagel Condensations with Aldehydes and Ketones

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. organicreactions.orgjocpr.com this compound can participate in this reaction with both aldehydes and, to a lesser extent, ketones. researchgate.net The reaction is typically catalyzed by a weak base, such as an amine or its salt. amazonaws.com

The product of the Knoevenagel condensation between this compound and an aldehyde is a diethyl 2-(benzyloxycarbonylamino)-2-(alkylidene)malonate. These highly functionalized alkenes are valuable intermediates in organic synthesis. For instance, the condensation with benzaldehyde (B42025) yields diethyl 2-benzylidene-2-(benzyloxycarbonylamino)malonate. mdpi.com

Table 2: Catalysts and Conditions for Knoevenagel Condensation of Diethyl Malonate with Aldehydes

| Aldehyde | Catalyst | Solvent | Conditions | Yield | Reference |

| Benzaldehyde | Piperidine | Ethanol | Reflux | - | jocpr.com |

| Various aldehydes | Immobilized gelatine | DMSO | Room Temperature | 85-89% | ekb.eg |

| 2-Methoxybenzaldehyde | Piperidine | Ethanol | - | - | organicreactions.org |

Cyclocondensation Reactions for Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both a malonate unit and a protected amino group, makes it a valuable precursor for the synthesis of a variety of heterocyclic systems. Through cyclocondensation reactions with appropriate dinucleophilic partners, a range of nitrogen-containing heterocycles can be constructed.

Formation of Nitrogen-Containing Heterocyclic Systems

The reaction of malonates with dinucleophiles is a well-established strategy for the synthesis of six-membered heterocycles. researchgate.netresearchgate.net For example, the condensation of diethyl malonate with urea (B33335) in the presence of a strong base like sodium ethoxide is a classic synthesis of barbituric acid. While specific examples with this compound are less common in the literature, the general reactivity pattern suggests its potential in the synthesis of substituted barbiturates and other pyrimidine (B1678525) derivatives.

Furthermore, malonates are known to react with hydrazines to form pyrazolones and with guanidines to yield aminopyrimidines. The presence of the benzyloxycarbonylamino group on the malonate would lead to the corresponding substituted heterocyclic systems, which could be further elaborated after deprotection of the amino group. The synthesis of pyrazolone (B3327878) derivatives, for instance, can be achieved through the condensation of β-ketoesters with hydrazines, a reaction pathway that shares mechanistic similarities with the cyclocondensation of malonates. organicreactions.org Similarly, pyridazinone derivatives can be synthesized through cyclization reactions involving malonate-like precursors.

The general approach involves the reaction of the malonate derivative with a dinucleophile, leading to a double condensation and subsequent cyclization to form the heterocyclic ring. The specific reaction conditions, such as temperature and the choice of catalyst, can influence the outcome and yield of the cyclization. researchgate.net

Applications in Ring-Closing Metathesis for Cyclic Amino Acid Derivatives

Ring-Closing Metathesis (RCM) is a powerful reaction in organic chemistry for synthesizing unsaturated rings. wikipedia.org While this compound itself is not a direct substrate for RCM, it serves as an excellent precursor for creating the necessary di-alkene substrates. The synthesis of cyclic amino acid derivatives via this pathway first involves the dialkylation of the α-carbon of the malonate with an olefin-containing alkyl halide, such as allyl bromide.

This initial step leverages the acidity of the α-hydrogen, which can be removed by a base like sodium ethoxide to form a nucleophilic enolate. This enolate then undergoes two sequential SN2 reactions with the allyl halide to yield a diallylated malonate derivative. This diallylated intermediate possesses the two terminal alkene groups required for RCM. libretexts.org

The subsequent RCM reaction is catalyzed by metal-alkylidene complexes, most notably ruthenium-based catalysts like the Grubbs catalysts. organic-chemistry.orgresearchgate.net The catalyst facilitates an intramolecular metathesis reaction between the two allyl groups, forming a new carbon-carbon double bond that closes the ring and releases ethylene (B1197577) gas as a volatile byproduct. wikipedia.orgresearchgate.net This process yields a cyclic diethyl malonate derivative, which can then be further transformed through hydrolysis and decarboxylation to produce the final cyclic amino acid. This strategy is highly effective for creating five- and six-membered ring systems.

Table 1: Ring-Closing Metathesis (RCM) for Cyclic Amino Acid Precursors

| Precursor | Key Reagents | Reaction Type | Product | Catalyst Example |

|---|---|---|---|---|

| This compound | 1. Sodium Ethoxide (NaOEt) 2. Allyl Bromide | Dialkylation | Diethyl 2-allyl-2-(benzyloxycarbonylamino)malonate | N/A |

| Diethyl 2-allyl-2-(benzyloxycarbonylamino)malonate | Grubbs' 2nd Generation Catalyst | Ring-Closing Metathesis (RCM) | Cyclic amino acid precursor (e.g., cyclopentene (B43876) or cyclohexene (B86901) derivative) | (IMesH2)(PCy3)(Cl)2Ru=CHPh |

Hydrolytic and Decarboxylative Transformations

Hydrolysis and decarboxylation are cornerstone transformations of malonic esters, providing the final step in many synthetic routes to amino acids. These reactions convert the substituted malonate ester into the target carboxylic acid.

The selective hydrolysis of one of the two ester groups in a substituted diethyl malonate, known as half-saponification, yields a malonic acid half oxyester (MAHO). nih.gov This transformation is synthetically useful as the resulting monoacid monoester can participate in different reactions, such as organocatalytic decarboxylative processes. thermofisher.com

Achieving selective monosaponification can be challenging, as the reaction can easily proceed to full hydrolysis of both ester groups. The process typically involves the careful, stoichiometric use of a base, such as potassium hydroxide (B78521) or sodium hydroxide, in an alcoholic solvent at controlled, often low, temperatures. The reaction involves the nucleophilic attack of a hydroxide ion on one of the ester carbonyls. The choice of reaction conditions is critical to stop the reaction after the first hydrolysis. For instance, the preparation of ethyl hydrogen malonate can be achieved by treating ethyl potassium malonate with hydrochloric acid at 0°C. chemicalbook.com

Table 2: Conditions for Selective Half-Saponification

| Starting Material | Reagent | Solvent | Key Condition | Product |

|---|---|---|---|---|

| Substituted Diethyl Malonate | 1 equivalent of KOH or NaOH | Ethanol/Water | Low Temperature (e.g., 0-10 °C) | Malonic Acid Monoethyl Ester Derivative |

| Ethyl Potassium Malonate | Concentrated HCl | Water | 0 °C | Ethyl Hydrogen Malonate chemicalbook.com |

Decarboxylation is the final and often defining step of the malonic ester synthesis, converting the substituted malonic acid intermediate into the desired amino acid. libretexts.org This reaction follows the complete hydrolysis of both ester groups of this compound, typically achieved by heating with aqueous acid (e.g., HCl or H₂SO₄). libretexts.orgpearson.com

The hydrolysis step yields a substituted aminomalonic acid, which is a β-dicarboxylic acid. Compounds of this type are thermally unstable and readily undergo decarboxylation upon heating. libretexts.orgyoutube.com The mechanism proceeds through a cyclic, six-membered transition state resembling an enol, which facilitates the elimination of carbon dioxide (CO₂). The resulting enol intermediate then tautomerizes to the more stable final amino acid product. The presence of acid can catalyze both the initial hydrolysis and the subsequent decarboxylation.

Electrophilic Reactivity and Other Key Transformation Patterns

The most significant electrophilic transformation of this compound involves the alkylation of its α-carbon. The hydrogen atom at this position is flanked by two electron-withdrawing carbonyl groups, making it unusually acidic (pKa ≈ 13) for a C-H bond. libretexts.org This acidity allows for easy deprotonation by a suitable base, such as sodium ethoxide (NaOEt), to form a resonance-stabilized enolate anion. libretexts.org

This enolate is a potent nucleophile and readily reacts with various electrophiles in an SN2 fashion. libretexts.org The most common application is alkylation using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce a side chain. pearson.com This reaction is fundamental to the Gabriel-malonic ester synthesis of α-amino acids. The reaction is subject to the typical constraints of SN2 reactions, favoring primary and methyl halides over secondary halides, while tertiary halides are unreactive. libretexts.org

Besides alkylation, the enolate can also react with other electrophiles. For instance, acylation can be achieved using acyl chlorides or anhydrides, which introduces a keto group adjacent to the amino acid backbone. orgsyn.org This further expands the synthetic utility of this compound as a versatile building block.

Table 3: Representative Electrophilic Reactions

| Reaction Type | Base | Electrophile | Product Type |

|---|---|---|---|

| Alkylation | Sodium Ethoxide (NaOEt) | Alkyl Halide (R-X) | α-Alkyl-substituted malonate |

| Acylation | Sodium Ethoxide (NaOEt) or Ethoxymagnesiummalonic ester | Acyl Chloride (R-COCl) | α-Acyl-substituted malonate orgsyn.org |

Applications in the Synthesis of Complex Organic Molecules

Central Role in the Synthesis of Natural and Unnatural α-Amino Acids and Peptides

The compound is a quintessential starting material for producing diverse α-amino acids. The malonic ester moiety provides a convenient synthetic handle for introducing a variety of side chains (R-groups) via alkylation, while the Cbz-protected amine and the ester groups allow for straightforward conversion to the final amino acid structure.

The synthesis of optically active α-amino acids is a significant challenge in organic chemistry, primarily due to the potential for racemization. nih.gov Diethyl 2-(benzyloxycarbonylamino)malonate and its derivatives are central to strategies developed to overcome this hurdle.

A notable advancement is the development of highly enantioselective routes to α-alkenyl α-amino acid derivatives through N–H insertion reactions. nih.govrsc.org These reactions, which can be cooperatively catalyzed by an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid, proceed under mild and neutral conditions. nih.govrsc.org This method exhibits a broad substrate scope, fast reaction rates, and provides high yields (61–99%) with excellent enantioselectivity (83–98% ee). nih.govrsc.org The chiral phosphoric acid is believed to act as a chiral proton shuttle, which enables the high degree of enantioselectivity. rsc.org This approach is significant as it provides access to valuable chiral building blocks that are otherwise difficult to synthesize. nih.gov

The versatility of this compound extends to the synthesis of non-proteinogenic amino acids with constrained conformations or modified functionalities. These specialized amino acids are crucial for creating peptides with enhanced stability, specific folding patterns, or novel biological activities.

The alkylated malonate intermediates can be transformed into a variety of useful, optically active α-amino acid derivatives. nih.gov For example, the olefin moieties in α-alkenyl α-amino acids, synthesized from this malonate precursor, can undergo further transformations like dihydroxylation or cyclopropanation. nih.gov Furthermore, derivatives of α-amino acids can be converted into their phosphorus analogues, α-aminophosphonic acids, which have applications in medicine and crop protection. nih.gov The synthesis of these phosphorus analogues can be achieved through enantioselective catalytic α-amidoalkylation of dimethyl phosphite (B83602) with 1-(N-acylamino)alkylphosphonium salts, which are themselves readily available from N-acyl-α-amino acids. nih.gov

While not directly incorporated into automated peptide synthesizers, this compound is critical at the monomer synthesis stage. It is used to create the custom, unnatural, or modified amino acids that are subsequently used in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. nih.gov

In SPPS, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid resin support. lsu.edunih.gov This method allows for the easy removal of excess reagents by simple filtration. lsu.edu The custom amino acids prepared from the malonate precursor can be suitably protected (e.g., with Fmoc for the amine) and then used in standard SPPS protocols. lsu.eduresearchgate.net

Solution-phase peptide synthesis, the classical method, involves coupling amino acids or peptide fragments in a homogenous solution. nih.govslideshare.net Though often more labor-intensive, it remains essential for certain peptides that are difficult to assemble on a solid support. nih.gov The unique amino acids synthesized from this compound can be integrated into peptide fragments, which are then combined using solution-phase strategies like fragment condensation to build complex peptide structures. nih.gov

Contributions to the Synthesis of Pharmaceutical and Agrochemical Intermediates

The parent compound, diethyl malonate, and its derivatives are foundational in the pharmaceutical and agrochemical industries. They serve as versatile intermediates for a range of bioactive compounds. wikipedia.orgactylis.com

Diethyl malonate is a key starting material for synthesizing various medicinally useful compounds, including the vasodilator naftidrofuryl, the anticonvulsant vigabatrin, the non-steroidal anti-inflammatory drug phenylbutazone, and the antibacterial agent nalidixic acid. wikipedia.org A derivative, diethyl diethylmalonate, is used in the synthesis of the sedative-hypnotic drug barbital (B3395916) through its reaction with urea (B33335). wikipedia.org

In the agrochemical sector, related compounds known as diethyl 2-((arylamino)methylene)malonates (DAMMs) have been identified as potent inhibitors of mycelial growth in Fusarium oxysporum, a devastating plant pathogen. mdpi.com These compounds, which can be readily synthesized, show promising antifungal activity, with some derivatives exhibiting fungistatic or even fungicidal effects. mdpi.com

| Intermediate/Derivative | Application Area | Specific Use/Target |

| Diethyl Malonate | Pharmaceutical | Precursor for Vigabatrin, Phenylbutazone, Nalidixic Acid. wikipedia.org |

| Diethyl Diethylmalonate | Pharmaceutical | Synthesis of Barbital. wikipedia.org |

| Diethyl 2-((arylamino)methylene)malonates | Agrochemical | Antifungal agent against Fusarium oxysporum. mdpi.com |

Building Block for Complex Natural Product Synthesis

The synthesis of complex natural products often requires the strategic introduction of specific functional groups and stereocenters. This compound is an invaluable building block in this context, providing a reliable method for incorporating a protected α-amino acid moiety into a larger molecular framework. lookchem.com

The general strategy involves the alkylation of the malonate's central carbon atom with a complex, often chiral, electrophile derived from a separate fragment of the target natural product. Following this key carbon-carbon bond formation, the malonate can be hydrolyzed and decarboxylated to yield the corresponding α-amino acid unit integrated into the molecular skeleton. The Cbz protecting group ensures the amine functionality remains inert during these steps and can be removed at a later stage of the synthesis. This approach has been utilized in the synthesis of various complex molecules, including substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones, which are formed through the condensation of 2-aminopyridines with diethyl malonate. researchgate.netresearchgate.net

Stereochemical Control and Asymmetric Transformations Involving Diethyl 2 Benzyloxycarbonylamino Malonate

Utilization of Chiral Auxiliaries for Stereoselectivity

The use of chiral auxiliaries is a classical yet effective strategy for inducing stereoselectivity in reactions involving malonic ester derivatives. wordpress.com This approach involves the temporary attachment of an enantiomerically pure molecule (the auxiliary) to the substrate. wordpress.com The inherent chirality of the auxiliary then directs subsequent reactions to occur from a specific face of the molecule, leading to the formation of one diastereomer in excess. wordpress.com After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. wordpress.com

For derivatives of diethyl 2-(benzyloxycarbonylamino)malonate, this strategy has been explored to control the stereochemistry of alkylation reactions at the α-carbon. Research has investigated the use of auxiliaries such as menthol (B31143) and chiral oxazolidinones, like those developed by Evans, for directed benzylations. usm.eduresearchgate.net While these specific attempts have been noted as foundational, they have also highlighted the challenges in achieving high diastereoselectivity for this particular class of substrates. usm.edu The steric and electronic properties of both the malonate and the incoming electrophile play a significant role in the efficacy of the chiral auxiliary.

The general mechanism involves deprotonation of the malonate to form an enolate, which is chelated by the auxiliary's framework. This chelation creates a rigid, sterically defined environment that biases the approach of an electrophile, as illustrated in the following table.

Table 1: Chiral Auxiliaries in Asymmetric Synthesis

| Auxiliary Type | General Structure | Principle of Operation | Reference |

|---|---|---|---|

| Oxazolidinones | A five-membered ring containing nitrogen and oxygen, derived from amino acids. | Forms a rigid bicyclic enolate upon deprotonation, where one face is shielded by a substituent on the auxiliary. | researchgate.net |

Despite documented challenges, the groundwork laid by these studies provides valuable insight into the structural requirements for successful chiral auxiliary-directed synthesis using this compound. usm.edu

Asymmetric Catalysis with Chiral Ligands and Organocatalysts

Asymmetric catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries, employing sub-stoichiometric amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. beilstein-journals.org This field is broadly divided into metal-catalyzed and organocatalytic approaches, both of which have been successfully applied to reactions involving this compound.

Organocatalytic Approaches for Enantioselective Reactions

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. researchgate.net For reactions involving this compound, bifunctional organocatalysts, particularly those derived from Cinchona alkaloids, have proven effective. buchler-gmbh.com These catalysts often possess both a Brønsted base site (e.g., a tertiary amine) to deprotonate the malonate and a hydrogen-bond donor site (e.g., a thiourea (B124793) or squaramide group) to activate the electrophile and organize the transition state. buchler-gmbh.com

This dual activation model is critical for achieving high levels of stereocontrol. For instance, cinchonine-derived bifunctional thiourea catalysts have been employed in decarboxylative Mannich reactions, yielding β-amino ketones with good enantioselectivities. Similarly, quinine-squaramide catalysts are effective in aza-Friedel-Crafts reactions. buchler-gmbh.com Chiral aldehyde catalysis has also been reported for the asymmetric functionalization of N-unprotected amino acid esters, demonstrating a novel activation mode. researchgate.net

Table 2: Examples of Organocatalysts in Asymmetric Reactions

| Catalyst Type | Reaction | Role of Catalyst | Reference |

|---|---|---|---|

| Cinchona Alkaloid-Thiourea | Mannich Reaction | Bifunctional: Amine deprotonates the nucleophile; thiourea activates the imine via H-bonding. | |

| Quinine-Squaramide | Aza-Friedel-Crafts Reaction | Bifunctional: Activates both the nucleophile and electrophile through non-covalent interactions. | buchler-gmbh.com |

Metal-Catalyzed Asymmetric Transformations (e.g., Mannich, Friedel-Crafts)

In metal-catalyzed asymmetric synthesis, a chiral ligand coordinates to a metal center, creating a chiral Lewis acid complex. This complex then activates the substrate and controls the stereochemical outcome of the reaction. Copper(II) complexes featuring chiral ligands like bis(oxazolines) are particularly notable for their application in Mannich and Friedel-Crafts reactions involving malonates. nih.govmdpi.com

The first catalytic asymmetric direct Mannich reaction of malonates with N-tosyl-α-imino esters was developed using a chiral tert-butyl-bisoxazoline/Cu(OTf)₂ catalyst system. nih.gov This reaction successfully created a chiral quaternary carbon center in high yield and with up to 96% enantiomeric excess (ee). nih.gov The proposed mechanism involves the formation of a chiral copper-enolate, to which the imine electrophile approaches in a highly organized manner dictated by the ligand's stereochemistry. nih.gov

Similarly, asymmetric Friedel-Crafts alkylations, which are fundamental for C-C bond formation with aromatic rings, have been effectively catalyzed by chiral metal complexes. buchler-gmbh.comresearchgate.net Copper-based catalysts have been shown to facilitate the reaction, and complexes involving chiral aziridine-phosphines with copper(I) have also been developed for the alkylation of indoles. mdpi.comresearchgate.net

Table 3: Research Findings in Metal-Catalyzed Asymmetric Transformations

| Reaction Type | Catalyst System | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| Mannich Reaction | Chiral tert-butyl-bisoxazoline/Cu(OTf)₂ | Malonates and N-tosyl-α-imino ester | First catalytic asymmetric direct Mannich reaction of malonates, affording adducts with up to 96% ee. | nih.govjst.go.jp |

| Friedel-Crafts Alkylation | Chiral Aziridine-Phosphine/Cu(I) | Indoles and β-nitrostyrenes | Effective formation of Friedel-Crafts products with high enantiomeric excess. | mdpi.com |

Enzymatic Resolution and Deracemization Strategies for Chiral Intermediates

Enzymes are highly efficient and selective biocatalysts that operate under mild conditions. nih.gov Their application in asymmetric synthesis offers significant advantages, particularly for the resolution of racemates and the deracemization of chiral intermediates derived from this compound.

Kinetic resolution is a common enzymatic strategy where an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. Hydrolases, such as lipases and esterases, are frequently used for this purpose. For instance, Pig Liver Esterase (PLE) has been applied to the enantioselective hydrolysis of malonic acid esters. usm.edu However, for certain substrates like benzyl-substituted malonic esters, this method can result in low enantiomeric excess, prompting the exploration of alternative strategies. usm.edu

More advanced strategies include dynamic kinetic resolution (DKR), where the unreacted enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired single enantiomer. Deracemization involves the direct conversion of a racemate into a single enantiomer without the need for an external racemization catalyst. While specific applications of DKR and deracemization to this compound are less commonly documented, the principles are well-established for related compounds. Transaminases, for example, have been extensively engineered to produce chiral amines from prochiral ketones with excellent stereocontrol, a strategy relevant to the synthesis of amino acid derivatives. nih.govnih.gov

Table 4: Enzymatic Strategies for Stereocontrol

| Strategy | Enzyme Class | Principle | Relevance to Malonate Derivatives | Reference |

|---|---|---|---|---|

| Kinetic Resolution | Hydrolases (e.g., Pig Liver Esterase) | Selective hydrolysis of one enantiomer of a racemic ester mixture. | Applied to malonic esters, though efficiency can be substrate-dependent. | usm.edu |

| Asymmetric Synthesis | Transaminases (engineered) | Stereoselective conversion of a prochiral ketone to a chiral amine. | Provides access to chiral amino acid precursors from keto-ester derivatives of the malonate. | nih.govnih.gov |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Menthol |

| Evans Oxazolidinone |

| Cinchonine |

| Quinine |

| tert-Butyl-bisoxazoline |

| Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) |

| N-tosyl-α-imino ester |

| Indole |

| β-nitrostyrene |

| Dimethyl malonate |

| 2-cyclohexenone |

Mechanistic Investigations and Computational Studies of Reactions Involving Diethyl 2 Benzyloxycarbonylamino Malonate

Elucidation of Reaction Mechanisms for Key Bond-Forming and -Breaking Processes

The reactivity of diethyl 2-(benzyloxycarbonylamino)malonate is primarily centered around the acidic proton at the α-carbon, the lability of the ester groups, and the chemistry of the benzyloxycarbonyl (Cbz) protecting group. Key reactions include alkylation, hydrolysis, and decarboxylation, each with distinct mechanistic pathways.

Alkylation of the α-Carbon:

The most prominent reaction of this compound is the alkylation of the α-carbon, which is a cornerstone of amino acid synthesis. The mechanism proceeds through the formation of a resonance-stabilized enolate, a process facilitated by a suitable base.

Enolate Formation: The presence of two electron-withdrawing ester groups significantly increases the acidity of the α-proton (pKa ≈ 13 in DMSO), allowing for its abstraction by a moderately strong base, such as sodium ethoxide (NaOEt). The resulting enolate is stabilized by delocalization of the negative charge onto the two adjacent carbonyl oxygen atoms.

Nucleophilic Attack: The generated enolate acts as a potent nucleophile and readily participates in SN2 reactions with various electrophiles, most commonly alkyl halides. This step is crucial for introducing the side chain of the target amino acid. The reaction is stereospecific, and the use of chiral phase-transfer catalysts can induce asymmetry, leading to the enantioselective synthesis of α-amino acids.

Hydrolysis and Decarboxylation: Following alkylation, the resulting diethyl 2-alkyl-2-(benzyloxycarbonylamino)malonate is typically subjected to hydrolysis. Acidic or basic conditions cleave the ester groups to yield the corresponding dicarboxylic acid. Subsequent heating leads to decarboxylation, where one of the carboxyl groups is lost as carbon dioxide, yielding the desired N-Cbz-protected amino acid. The decarboxylation is believed to proceed through a cyclic six-membered transition state, particularly under acidic conditions.

Hydrolysis of Ester and Amide Groups:

The selective cleavage of the ester and the Cbz protecting groups is another critical aspect of the synthetic utility of this compound.

Ester Hydrolysis: The ethyl ester groups can be hydrolyzed under either acidic or basic conditions. Basic hydrolysis, using reagents like sodium hydroxide (B78521), proceeds via a standard nucleophilic acyl substitution mechanism. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Cbz Group Removal: The benzyloxycarbonyl protecting group is typically removed by hydrogenolysis. This process involves the use of hydrogen gas and a palladium catalyst (e.g., Pd/C). The mechanism involves the oxidative addition of the benzyl (B1604629) C-O bond to the palladium surface, followed by hydrogenolysis to yield toluene, carbon dioxide, and the free amine.

A study on a related compound, diethyl 2-(perfluorophenyl)malonate, highlighted the challenges in hydrolysis. While standard basic and acidic conditions failed to yield the desired malonic acid, vigorous hydrolysis with a mixture of hydrobromic acid and acetic acid resulted in both hydrolysis and decarboxylation to give 2-(perfluorophenyl)acetic acid. beilstein-journals.org This suggests that the nature of the substituent at the α-position significantly influences the reactivity and the conditions required for these transformations.

Transition State Analysis and Reaction Pathway Elucidation

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable tools for analyzing the transition states and elucidating the reaction pathways of reactions involving this compound and related compounds.

Alkylation Reaction Pathway:

DFT calculations can model the energy profile of the SN2 alkylation reaction. These studies can determine the geometry of the transition state, where the nucleophilic enolate attacks the alkyl halide. The calculations can provide insights into the bond-breaking and bond-forming processes occurring simultaneously and help predict the activation energy of the reaction. For instance, computational models can rationalize the stereochemical outcome of asymmetric alkylations by comparing the energies of the diastereomeric transition states leading to the different stereoisomers.

Decarboxylation Transition State:

The decarboxylation of the malonic acid intermediate is a key step. Computational studies on the decarboxylation of similar compounds, such as aminomalonate, have provided valuable insights. These studies have shown that the transition state for decarboxylation involves significant charge development. nih.gov In the case of N-protected aminomalonic acids derived from our title compound, the transition state for decarboxylation is believed to be a six-membered ring, where the carboxylic acid proton is transferred to the carbonyl oxygen of the adjacent carboxyl group, facilitating the elimination of carbon dioxide. DFT calculations can model the geometry and energy of this cyclic transition state, providing a quantitative understanding of the reaction barrier.

A Brønsted plot analysis of the decarboxylation of various ionized carboxylic acids has shown a significant correlation between the reaction rate and the pKa of the resulting carbon acid, indicating that the transition state structure is close to that of the carbanion product. nih.gov This principle can be extended to the decarboxylation of derivatives of this compound to understand the electronic effects of the substituents on the reaction rate.

Table 1: Calculated Activation Energies for Key Reaction Steps

| Reaction Step | Reactants | Product | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Enolate Formation | This compound + EtO⁻ | Enolate + EtOH | DFT (B3LYP/6-31G*) | Data not available in searched literature |

| Alkylation (SN2) | Enolate + CH₃I | Diethyl 2-methyl-2-(benzyloxycarbonylamino)malonate + I⁻ | DFT (B3LYP/6-31G*) | Data not available in searched literature |

| Decarboxylation | N-Cbz-aminomalonic acid | N-Cbz-amino acid + CO₂ | DFT (B3LYP/6-31G*) | Data not available in searched literature |

Note: Specific computational data for the title compound were not available in the searched literature. The table serves as a template for the type of data that would be included from relevant computational studies.

Spectroscopic and Computational Techniques for In-Situ Reaction Monitoring and Characterization

The ability to monitor reactions in real-time provides invaluable data for understanding reaction kinetics, identifying intermediates, and optimizing conditions. Various spectroscopic and computational techniques are employed for the in-situ monitoring of reactions involving this compound.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR is a powerful tool for tracking the progress of a reaction. By taking spectra at regular intervals, the disappearance of starting materials and the appearance of products and intermediates can be quantified. For reactions involving this compound, ¹H NMR can be used to monitor the signals of the α-proton, the ethyl ester protons, and the protons of the Cbz group and the alkylating agent. This technique can provide detailed kinetic data for each step of the reaction sequence. While specific studies on the title compound are not prevalent, the methodology has been successfully applied to monitor enzymatic reactions in real-time. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is another valuable technique for reaction monitoring. The carbonyl stretching frequencies of the ester and carbamate (B1207046) groups in this compound are sensitive to their chemical environment. Changes in these vibrational bands can be used to follow the course of reactions such as hydrolysis and alkylation. For example, the formation of the enolate can be observed by a shift in the carbonyl absorption bands. The disappearance of the ester carbonyl bands and the appearance of a broad carboxylic acid O-H stretch would indicate hydrolysis.

Table 2: Characteristic Spectroscopic Data for Reaction Monitoring

| Compound/Intermediate | Spectroscopic Technique | Characteristic Signal/Peak |

|---|---|---|

| This compound | ¹H NMR | α-CH proton signal |

| FTIR | Ester C=O stretch (~1740-1750 cm⁻¹), Carbamate C=O stretch (~1700-1720 cm⁻¹) | |

| Enolate Intermediate | FTIR | Shifted C=O stretching frequencies |

| Alkylated Product | ¹H NMR | Disappearance of α-CH proton signal, appearance of new signals for the alkyl group |

| Hydrolyzed Product (Dicarboxylic acid) | FTIR | Appearance of broad O-H stretch (~2500-3300 cm⁻¹), shift in C=O stretch |

Note: The specific wavenumbers and chemical shifts can vary depending on the solvent and other reaction conditions.

Computational Spectroscopy:

In conjunction with experimental techniques, computational methods can be used to predict spectroscopic properties. DFT calculations can predict the NMR chemical shifts and IR vibrational frequencies of reactants, intermediates, transition states, and products. These calculated spectra can aid in the interpretation of experimental data and help to identify transient species that may be difficult to observe experimentally.

By combining experimental in-situ monitoring with computational modeling, a comprehensive understanding of the reaction dynamics of this compound can be achieved, paving the way for more efficient and selective synthetic applications.

Future Directions and Emerging Research Avenues for Diethyl 2 Benzyloxycarbonylamino Malonate Chemistry

Development of Novel and More Efficient Synthetic Methodologies

The classical synthesis of malonic esters often involves multi-step processes. Future research is focused on developing more streamlined and efficient methods for producing Diethyl 2-(benzyloxycarbonylamino)malonate and its derivatives. A significant area of interest is the exploration of new catalytic systems that can improve yield, reduce reaction times, and operate under milder conditions.

Microwave-assisted organic synthesis represents a significant advancement, offering dramatic reductions in reaction times and often leading to increased yields. researchgate.net The application of copper(II) triflate as a catalyst in the microwave-assisted α-arylation of diethyl malonate suggests a promising future direction. researchgate.net Investigating similar copper-catalyzed cross-coupling reactions for this compound could provide efficient pathways to novel substituted amino acid precursors.

Another avenue involves the use of solid acid catalysts, such as 12-tungstophosphoric acid, which has been proposed for the synthesis of diethyl malonate. google.com Such catalysts offer the advantages of being recyclable and reducing corrosive waste streams, aligning with the principles of green chemistry. google.com The development of catalytic hydrogenation processes, for instance using nickel-containing catalysts to produce aminomalonates, also provides a template for more efficient synthetic routes. patsnap.com

Table 1: Potential Catalytic Systems for Enhanced Synthesis

| Catalyst System | Potential Reaction Type | Anticipated Advantages | Relevant Research Context |

|---|---|---|---|

| Copper(II) triflate / Microwave | α-Arylation | Reduced reaction time, increased efficiency | Effective for coupling aryl halides with diethyl malonate. researchgate.net |

| 12-Tungstophosphoric Acid | Esterification | Recyclable catalyst, safer reaction process, reduced waste | Proposed as a solid acid catalyst for diethyl malonate synthesis. google.com |

| Nickel-based Catalysts | Catalytic Hydrogenation | High yield, applicable to amino group formation | Used in the synthesis of diethyl aminomalonate hydrochloride from an oximino precursor. patsnap.com |

| Cobalt-based Catalysts | Carbonylation | In-situ synthesis, simplified production process | Used for the carbonylation of ethyl chloroacetate (B1199739) to produce diethyl malonate. researchgate.net |

Exploration of New Reactivity Modes and Multi-Component Reactions

This compound is a prime candidate for use in multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants. researchgate.net This approach is highly efficient and atom-economical. Research into MCRs involving phosphines, enynedioates, and benzylidene malononitriles has led to the creation of highly substituted cyclopentenes. rsc.org Future work could explore the integration of this compound into similar phosphine-triggered MCRs to generate novel, densely functionalized cyclic systems containing a protected amino acid motif.

The reactivity of the malonate core itself is also a subject of ongoing exploration. Malonates are known to participate in cyclocondensation reactions with 1,3-dinucleophiles to form six-membered heterocycles, such as barbituric acids. nih.gov Investigating the cyclocondensation reactions of this compound with various dinucleophiles could yield new families of heterocyclic compounds with potential biological activities. Furthermore, the Michael addition of diethyl malonate to nitro-olefins like β-nitrostyrene is a well-established method for C-C bond formation, often facilitated by organocatalysts. mdpi.com Applying these methodologies to this compound would open pathways to γ-amino acid derivatives.

Integration into Advanced Materials Science and Functional Molecule Design

The unique structure of this compound, which combines a protected amino acid functionality with a reactive malonate center, makes it an attractive monomer for polymer synthesis and advanced materials design. Malonyl chloride, a related compound, has been used to prepare new polymers by reacting with polyvinyl alcohol. researchgate.net A future research direction would be to convert this compound into a di-acid chloride or other reactive species for polymerization, potentially leading to novel biodegradable polyesters or polyamides with pendant protected amino groups.

Moreover, malonate derivatives have been investigated for their biological properties. For example, certain diethyl 2-((arylamino)methylene)malonates have shown promise as antifungal agents against plant pathogens like Fusarium oxysporum. mdpi.com This suggests that derivatives of this compound could be synthesized and screened for a range of biological activities, potentially leading to the design of new functional molecules for agriculture or medicine. The core structure is a versatile scaffold for building molecules that can be used as precursors for pharmacologically active substances. nih.gov

Sustainable and Scalable Industrial Synthetic Routes and Process Optimization

For this compound to be utilized broadly, the development of sustainable and scalable industrial manufacturing processes is essential. Future research in this area will likely focus on process optimization to minimize waste, reduce energy consumption, and use environmentally benign reagents and solvents.

One promising approach is the development of continuous flow processes. A patent for the preparation of diethyl malonate describes a method that includes neutralization, cyanidation, acidification, and esterification, which could be adapted for a continuous flow system. google.com Such systems offer better control over reaction parameters, improved safety, and higher throughput compared to batch processing.

Table 2: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Process Aspect | Traditional Approach | Potential Sustainable Alternative |

|---|---|---|

| Processing Mode | Batch processing | Continuous flow systems for better control and safety. google.com |

| Catalysis | Homogeneous, often corrosive, single-use catalysts | Heterogeneous, recyclable solid acid catalysts. google.com |

| Energy Input | Conventional heating, long reaction times | Microwave-assisted synthesis to reduce time and energy. researchgate.net |

| Process Steps | Multiple steps with isolation of intermediates | One-pot or in-situ reactions to improve efficiency. researchgate.net |

| Reagents | Use of toxic substances like cyanides or hazardous halides. nih.gov | Designing routes that avoid highly toxic materials. nih.gov |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing diethyl 2-(benzyloxycarbonylamino)malonate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting diethyl aminomalonate with benzyloxycarbonyl (Z) chloride under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous THF or DCM. Optimizing stoichiometry (1:1.2 molar ratio of aminomalonate to Z-Cl) and temperature (0–5°C to minimize side reactions) improves yields to ~65–75% . Side products like over-alkylated derivatives can form if excess Z-Cl is used. Purification via column chromatography (hexane/EtOAc gradient) is critical due to polar byproducts.

Q. How does hydrolysis of this compound proceed, and what are the challenges in isolating the free acid?

- Methodological Answer : Hydrolysis under basic conditions (e.g., NaOH/EtOH, reflux) removes the ethyl ester groups, but the benzyloxycarbonylamino (Z) group may require acidic conditions (e.g., HBr/AcOH) for cleavage. A two-step protocol is often necessary: (1) saponification of esters, followed by (2) Z-group deprotection. However, decarboxylation of the malonic acid intermediate can occur during hydrolysis, leading to 2-(benzyloxycarbonylamino)acetic acid as a side product. Controlled pH (<3) and low temperature (0–4°C) minimize this issue .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Key signals include the Z-group aromatic protons (δ 7.2–7.4 ppm, multiplet), malonate CH (δ 4.2–4.4 ppm, quartet for ethyl esters), and NH (δ 5.1–5.3 ppm, broad singlet after D₂O exchange).

- ¹³C NMR : Carbonyl carbons (C=O) appear at δ 165–170 ppm; the Z-group aromatic carbons are at δ 128–135 ppm.

- IR : Strong absorption bands for ester C=O (~1740 cm⁻¹) and carbamate N–H (~3320 cm⁻¹) confirm functionality .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved for chiral drug intermediates?

- Methodological Answer : Asymmetric alkylation or catalytic kinetic resolution using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., Cinchona alkaloids) can induce chirality. For example, phase-transfer catalysis with (S)-BINOL-derived catalysts in biphasic systems (toluene/H₂O) achieves enantiomeric excess (ee) >85%. Monitoring ee via chiral HPLC (Chiralpak IA column, hexane/i-PrOH eluent) is essential .

Q. What strategies mitigate competing side reactions (e.g., decarboxylation or Z-group cleavage) during functionalization of this compound?

- Methodological Answer :

- Decarboxylation : Use mild bases (e.g., K₂CO₃ instead of NaOH) and avoid prolonged heating (>60°C).

- Z-group stability : Avoid strong acids (e.g., TFA) unless deprotection is intended. For acid-sensitive reactions, replace Z with Fmoc (fluorenylmethyloxycarbonyl), which cleaves under basic conditions.

- Radical inhibitors : Add BHT (butylated hydroxytoluene) during photochemical reactions to suppress radical pathways .

Q. How does the benzyloxycarbonylamino group influence the compound’s bioactivity in enzyme inhibition studies?

- Methodological Answer : The Z-group enhances lipophilicity, improving membrane permeability in cellular assays. In kinase inhibition studies, the carbamate moiety acts as a hydrogen-bond acceptor, competing with ATP-binding sites (e.g., in EGFR tyrosine kinase, IC₅₀ ~2.5 µM). Structure-activity relationship (SAR) studies show that replacing Z with acetyl reduces potency by ~40%, highlighting its role in target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.